molecular formula C10H7ClFN3O B11786962 1-(3-Chloro-4-fluorophenyl)-1H-imidazole-4-carboxamide

1-(3-Chloro-4-fluorophenyl)-1H-imidazole-4-carboxamide

Cat. No.: B11786962
M. Wt: 239.63 g/mol
InChI Key: BDYANUGUPJBBBP-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-1H-imidazole-4-carboxamide is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to an imidazole ring through a carboxamide linkage. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and fluoro substituents: This step often involves electrophilic aromatic substitution reactions using reagents such as chlorine and fluorine sources.

    Carboxamide formation: The final step involves the reaction of the substituted imidazole with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of essential biological processes in microorganisms. For example, it may inhibit the synthesis of cell wall components or interfere with DNA replication, ultimately resulting in the death of the target organism .

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride: This compound shares the chloro and fluoro substituents but differs in its core structure, which is based on a biguanide rather than an imidazole ring.

    Gefitinib: A compound with a similar phenyl ring substitution pattern but used primarily as a tyrosine kinase inhibitor in cancer therapy.

    (S)-N-(1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-chlorophenyl)-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide: Another structurally related compound with different biological activities

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H7ClFN3O

Molecular Weight

239.63 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)imidazole-4-carboxamide

InChI

InChI=1S/C10H7ClFN3O/c11-7-3-6(1-2-8(7)12)15-4-9(10(13)16)14-5-15/h1-5H,(H2,13,16)

InChI Key

BDYANUGUPJBBBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=C2)C(=O)N)Cl)F

Origin of Product

United States

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